2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H18F3N3O2S2 and its molecular weight is 489.53. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
Compounds within the same family have been utilized in the radiosynthesis of selective ligands for imaging translocator proteins with positron emission tomography (PET). This application is significant for in vivo imaging techniques, providing insights into neurological and oncological conditions (Dollé et al., 2008).
Structural Analysis and Crystallography
Crystal structure analysis of related compounds reveals their molecular conformations, providing a basis for understanding their interactions and functionalities. The analysis of crystal structures can aid in the design of new compounds with desired properties by understanding the folding conformation and intramolecular interactions (Subasri et al., 2017).
Pharmacological Inhibition
Certain thieno[3,2-d]pyrimidine derivatives have been studied for their potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase. These findings highlight the potential of such compounds in the development of new therapeutic agents, especially in the context of antitumor and antibacterial drugs (Gangjee et al., 2008).
Antimicrobial Activity
Research on pyrimidine-triazole derivatives synthesized from related molecular structures demonstrates their potential antimicrobial activity. These studies contribute to the search for new antimicrobial agents against various bacterial and fungal strains, addressing the growing concern of antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-13-7-8-18(14(2)11-13)29-21(31)20-17(9-10-32-20)28-22(29)33-12-19(30)27-16-6-4-3-5-15(16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZWRKGZUAEEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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